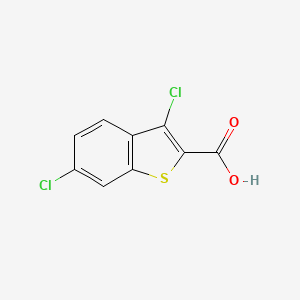

Acide 3,6-dichloro-1-benzothiophène-2-carboxylique

Vue d'ensemble

Description

Le 3-méthylcholanthrène est un hydrocarbure aromatique polycyclique hautement cancérigène. Il est produit par la combustion de composés organiques à des températures très élevées. Le composé est également connu sous son nom IUPAC, 3-méthyl-1,2-dihydrobenzo[j]acéanthrylène. Il forme des cristaux solides jaune pâle lorsqu'il est cristallisé à partir du benzène et de l'éther .

Applications De Recherche Scientifique

3-Methylcholanthrene is widely used in scientific research, particularly in the fields of biochemistry and cancer research. It is employed as a positive control to induce specific types of cytochrome P450 enzymes. The compound is also used to study the mechanisms of chemical carcinogenesis and to induce transformation of cultured cells . Additionally, it is used to induce fibrosarcomas and skin carcinomas in laboratory animals .

Mécanisme D'action

Target of Action

The primary targets of 3,6-Dichloro-1-benzothiophene-2-carboxylic acid, also known as BT2, are the BCKDC kinase (BDK) and myeloid cell leukemia 1 (Mcl-1) . BDK is a key enzyme in the metabolism of branched-chain amino acids (BCAAs), while Mcl-1 is a member of the Bcl-2 family of proteins, which are involved in the regulation of apoptosis .

Mode of Action

BT2 acts as an inhibitor for both BDK and Mcl-1. It binds to BDK, triggering helix movements in the N-terminal domain, which results in the dissociation of BDK from the branched-chain α-ketoacid dehydrogenase complex (BCKDC) . As for Mcl-1, BT2 acts as a selective inhibitor with a Ki value of 59 µM .

Biochemical Pathways

The binding of BT2 to BDK affects the metabolism of BCAAs by enhancing the activity of the BCKDC . This leads to an increase in the catabolism of BCAAs, which are essential amino acids involved in protein synthesis and energy production . On the other hand, the inhibition of Mcl-1 can lead to the induction of apoptosis, particularly in cancer cells where Mcl-1 is often overexpressed .

Pharmacokinetics

It is soluble in DMSO, which suggests good bioavailability .

Result of Action

The action of BT2 leads to an increase in BCKDC activity and a decrease in plasma BCAA levels . In the context of cancer, the inhibition of Mcl-1 can lead to the induction of apoptosis, potentially reducing the viability of cancer cells .

Action Environment

The efficacy and stability of BT2 can be influenced by various environmental factors. For instance, the compound is stable for 1 year from the date of purchase when supplied and can be stored at -20°C for up to 3 months when dissolved in DMSO . .

Analyse Biochimique

Biochemical Properties

3,6-Dichloro-1-benzothiophene-2-carboxylic acid is an inhibitor of myeloid cell leukemia 1 (Mcl-1) with a Ki value of 59 µM for binding of FITC-Mcl-1-BH2 peptide binding to Mcl-1 . It has also been used as a building block in the synthesis of inhibitors of Mcl-1, the toll-like receptor 3/double-stranded RNA (TLR3/dsRNA) complex, and D-amino acid oxidase (DAO) .

Cellular Effects

In cellular contexts, 3,6-Dichloro-1-benzothiophene-2-carboxylic acid has been shown to increase cellular BCKDC activity in cultures (40 μM; MEF & murine hepatocytes) and induces BDK degradation in mice & rats in vivo, effectively upregulating tissue BCKDC activity and downregulating plasma branched-chain amino acid (BCAA) level .

Molecular Mechanism

The compound acts as an orally active, allosteric mitochondrial branched-chain α-ketoacid dehydrogenase (BCKD) kinase (BCKDK or BDK) inhibitor (IC50 = 3.19 μM) that induces BDK dissociation from the BCKD complex (BCKDC) with superior pharmacokinetics and metabolic stability than (S)-CPP .

Metabolic Pathways

3,6-Dichloro-1-benzothiophene-2-carboxylic acid is involved in the metabolic pathway of the mitochondrial branched-chain α-ketoacid dehydrogenase (BCKD) complex

Méthodes De Préparation

Le 3-méthylcholanthrène peut être synthétisé par diverses méthodes. Une voie de synthèse courante implique l'alkylation du benz[a]anthracène. Les conditions réactionnelles comprennent généralement l'utilisation d'un catalyseur acide fort tel que le chlorure d'aluminium (AlCl3) et d'un agent méthylant tel que le chlorure de méthyle (CH3Cl). La réaction est effectuée à des températures contrôlées pour assurer la formation du produit souhaité .

Analyse Des Réactions Chimiques

Le 3-méthylcholanthrène subit plusieurs types de réactions chimiques, notamment l'oxydation, la réduction et la substitution.

Oxydation : Ce composé peut être oxydé par des agents oxydants forts tels que l'ozone et les agents chlorants.

Réduction : Les réactions de réduction du 3-méthylcholanthrène sont moins courantes mais peuvent être réalisées en utilisant des agents réducteurs tels que l'hydrure de lithium aluminium (LiAlH4).

Substitution : Le composé peut subir des réactions de substitution électrophile, en particulier au niveau du groupe méthyle.

Applications de la recherche scientifique

Le 3-méthylcholanthrène est largement utilisé dans la recherche scientifique, en particulier dans les domaines de la biochimie et de la recherche sur le cancer. Il est utilisé comme témoin positif pour induire des types spécifiques d'enzymes du cytochrome P450. Le composé est également utilisé pour étudier les mécanismes de la cancérogenèse chimique et pour induire la transformation de cellules cultivées . De plus, il est utilisé pour induire des fibrosarcomes et des carcinomes cutanés chez les animaux de laboratoire .

Mécanisme d'action

Le mécanisme d'action du 3-méthylcholanthrène implique sa liaison au récepteur des hydrocarbures aromatiques (AhR). Cette liaison active le récepteur, conduisant à la transcription de divers gènes impliqués dans le métabolisme des xénobiotiques. Le composé agit comme un antagoniste des œstrogènes en se liant de manière compétitive aux récepteurs des œstrogènes, réduisant ainsi l'expression des œstrogènes .

Comparaison Avec Des Composés Similaires

Le 3-méthylcholanthrène est similaire à d'autres hydrocarbures aromatiques polycycliques tels que le benzo[a]pyrène, le benzanthracène et le chrysène. Il est unique en raison de sa structure spécifique et de la présence d'un groupe méthyle en position 3. Cette différence structurelle contribue à son activité biologique distincte et à son potentiel cancérigène .

Liste de composés similaires :

- Benzo[a]pyrène

- Benzanthracène

- Chrysène

- Phénanthrène

Propriétés

IUPAC Name |

3,6-dichloro-1-benzothiophene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4Cl2O2S/c10-4-1-2-5-6(3-4)14-8(7(5)11)9(12)13/h1-3H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAHPIJMQJAZYTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)SC(=C2Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4Cl2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34576-94-8 | |

| Record name | 3,6-dichloro-1-benzothiophene-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

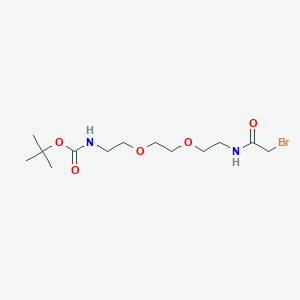

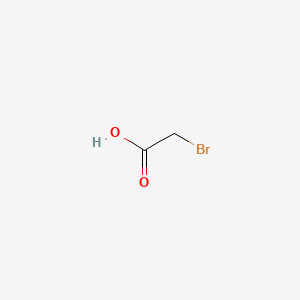

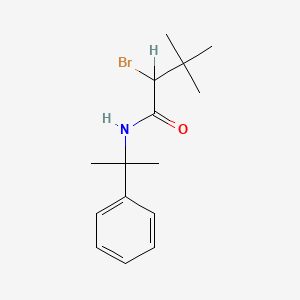

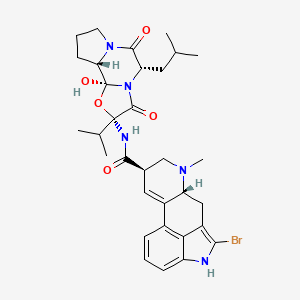

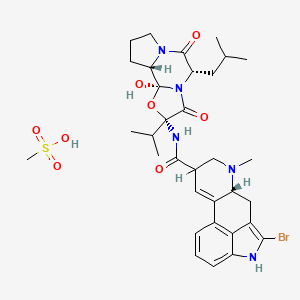

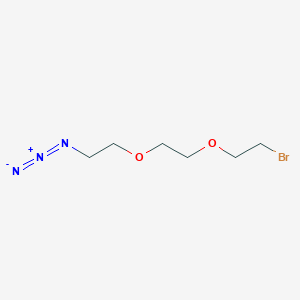

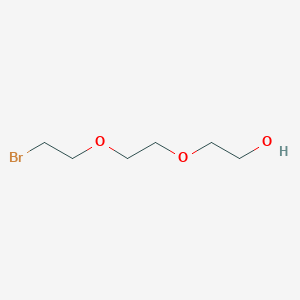

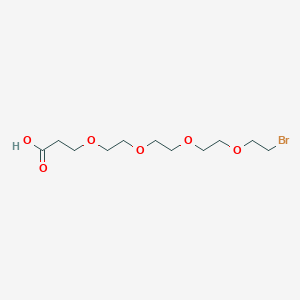

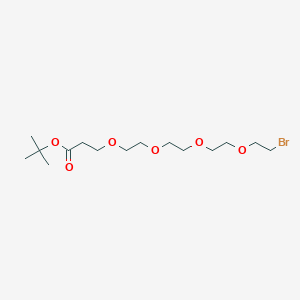

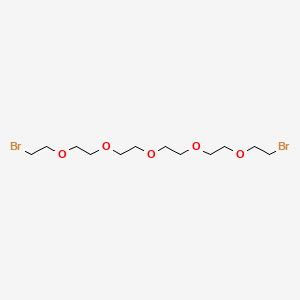

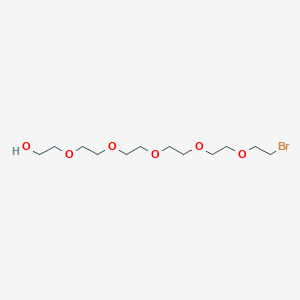

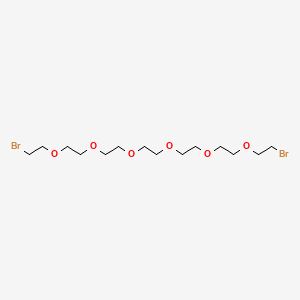

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.